molecular formula C21H16ClN3O2 B3010154 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-69-1

4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B3010154
CAS No.: 899984-69-1
M. Wt: 377.83
InChI Key: KEAVQKQEZPAXGU-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound characterized by a fused pyrazolo-oxazine core substituted with a pyridinyl group and a chlorophenol moiety. Its structural complexity arises from the benzo[e]pyrazolo[1,5-c][1,3]oxazin scaffold, which combines pyrazole and oxazine rings fused to a benzene ring. The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo-oxazine derivatives .

Properties

IUPAC Name

4-chloro-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(25(18)24-17)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAVQKQEZPAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O2, with a molecular weight of 377.83 g/mol. It contains a chloro substituent and a pyridine moiety, which are critical for its biological activity. The structure can be represented as follows:

IUPAC Name 4chloro 2 5 pyridin 2 yl 5 10b dihydro 1H benzo e pyrazolo 1 5 c 1 3 oxazin 2 yl phenol\text{IUPAC Name }4-\text{chloro 2 5 pyridin 2 yl 5 10b dihydro 1H benzo e pyrazolo 1 5 c 1 3 oxazin 2 yl phenol}

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-c][1,3]oxazine core exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound is believed to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that certain pyrazole derivatives exhibit selective COX-2 inhibition with promising anti-inflammatory activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Antioxidant properties have also been reported for related pyrazole compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity is typically assessed using assays such as ABTS and DPPH.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Signal Transduction Modulation : It alters signaling pathways that regulate apoptosis and cell survival.

Study on Anticancer Activity

In a study involving various cancer cell lines (HeLa and DU 205), the synthesized pyrazolo derivatives showed significant cytotoxic effects with IC50 values indicating potent activity against these cells. The mechanism was attributed to the inhibition of CDK2 and subsequent induction of apoptosis .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated a marked reduction in edema when treated with the pyrazolo derivatives compared to controls. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Data Tables

Activity IC50 Value (μg/mL) Reference
Anticancer (HeLa)45
Anticancer (DU 205)50
Anti-inflammatory54.65 (Diclofenac)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant anticancer properties. They have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it can affect signaling pathways associated with cell proliferation and survival by targeting kinases and phosphatases . This property makes it valuable in developing drugs aimed at diseases characterized by dysregulated cell growth.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The structural characteristics that allow for enzyme inhibition could also extend to disrupting microbial growth pathways, although more research is needed to confirm these effects .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: These reactions are used to form the pyrazolo[1,5-c][1,3]oxazine core.
  • Cyclization Reactions: Essential for constructing the complex ring structure.

The use of organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) is common in these synthetic pathways .

Case Study 1: Inhibition of CDK2

A study highlighted the compound's effectiveness in inhibiting CDK2 activity in vitro. The results showed a dose-dependent response in cancer cell lines treated with varying concentrations of the compound. This study supports its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives based on the pyrazolo[1,5-c][1,3]oxazine framework were screened for antimicrobial activity against various bacterial strains. The findings indicated that certain modifications led to enhanced activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is best understood through comparison with related compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Key Substituents Structural Differences vs. Target Compound Reported Applications/Findings References
9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine - Pyridin-4-yl at position 5
- 4-Fluorophenyl at position 2
- Pyridine orientation (4- vs. 2-position)
- Fluorine vs. hydroxyl group
Enhanced binding to kinase receptors due to fluorophenyl
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - Methoxy group at position 7
- Chlorobenzyloxy-phenyl at position 5
- Methoxy vs. hydroxyl
- Benzyloxy vs. pyridinyl
Improved solubility but reduced bioactivity
(4-Chlorophenyl)[2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone - Naphthyl group at position 2
- Ketone at position 5
- Naphthyl vs. pyridinyl
- Ketone vs. phenol
High metabolic stability in preclinical studies
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK80) - Pyrazolo-pyrimidinone core
- Trifluoromethyl groups
- Pyrimidinone vs. oxazine
- CF3 substituents
Potent inhibitor of inflammatory mediators

Key Comparative Insights

Pyridine Substitution Position :

  • The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may influence binding specificity. Pyridin-2-yl’s nitrogen orientation enhances hydrogen bonding with targets like kinases or proteases.

Phenol vs. Fluorophenyl/Methoxy Groups: The hydroxyl group in the target compound offers hydrogen-bond donor capacity, contrasting with the electron-withdrawing fluorine in or the lipophilic methoxy in . This difference impacts solubility and target affinity.

Core Heterocycle Variations: Pyrazolo-oxazine (target) vs. pyrazolo-pyrimidinone (): The oxazine ring in the target may confer greater conformational rigidity, affecting pharmacokinetics.

Biological Activity Trends :

  • Compounds with halogenated aromatic groups (e.g., 4-chlorophenyl in ) show enhanced metabolic stability, while hydroxyl or methoxy groups (target, ) improve solubility but may reduce membrane permeability.

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